2-Amino-4-methoxy-3-methylbutanoic acid

Description

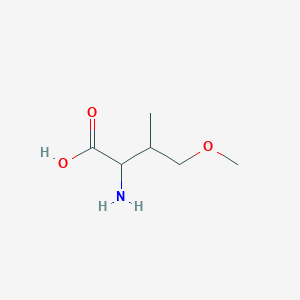

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO3 |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

2-amino-4-methoxy-3-methylbutanoic acid |

InChI |

InChI=1S/C6H13NO3/c1-4(3-10-2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9) |

InChI Key |

HISPJANDJRUGFV-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC)C(C(=O)O)N |

Origin of Product |

United States |

Nomenclature and Structural Context of 2 Amino 4 Methoxy 3 Methylbutanoic Acid

IUPAC and Systematic Naming Conventions

The systematic name for this compound, as dictated by the International Union of Pure and Applied Chemistry (IUPAC), is 2-Amino-4-methoxy-3-methylbutanoic acid . This name is derived from its principal functional group, a carboxylic acid, and the substituents attached to the four-carbon butanoic acid backbone. The numbering of the carbon chain begins at the carboxyl group (C1), with the amino group at the second position (C2), a methyl group at the third (C3), and a methoxy (B1213986) group attached to the fourth carbon.

| Component | Position | Name |

| Parent Chain | 4 carbons | Butanoic acid |

| Functional Group | C2 | Amino |

| Substituent | C3 | Methyl |

| Substituent | C4 | Methoxy |

Stereochemical Considerations and Chiral Forms

The structure of this compound contains two chiral centers, at the C2 and C3 positions. A chiral center is a carbon atom that is attached to four different types of atoms or groups of atoms. The presence of 'n' chiral centers can lead to a maximum of 2n stereoisomers.

For this compound, with two chiral centers, there are four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. The relationship between stereoisomers that are not mirror images is described as diastereomeric. libretexts.org

The four stereoisomers are:

(2S, 3S)-2-Amino-4-methoxy-3-methylbutanoic acid

(2R, 3R)-2-Amino-4-methoxy-3-methylbutanoic acid

(2S, 3R)-2-Amino-4-methoxy-3-methylbutanoic acid

(2R, 3S)-2-Amino-4-methoxy-3-methylbutanoic acid

The (2S, 3S) and (2R, 3R) isomers are enantiomers of each other, as are the (2S, 3R) and (2R, 3S) isomers. The relationship between, for example, the (2S, 3S) and (2S, 3R) isomers is that of diastereomers. This is analogous to the stereoisomerism seen in the amino acid threonine (2-amino-3-hydroxybutanoic acid), which also has two chiral centers. libretexts.org

Structural Relationship to Valine and Other Branched-Chain Amino Acids

This compound is structurally related to the proteinogenic amino acid valine. Valine's IUPAC name is 2-amino-3-methylbutanoic acid. matrix-fine-chemicals.comnist.gov The core structure of the target compound is a derivative of valine, featuring an additional methoxy group on the fourth carbon.

Branched-chain amino acids (BCAAs) are characterized by a non-linear aliphatic side-chain. wikipedia.org The three common proteinogenic BCAAs are leucine, isoleucine, and valine. wikipedia.org Due to the branched methyl group at the C3 position, this compound can be classified as a non-proteinogenic, or atypical, branched-chain amino acid derivative. BCAAs are essential amino acids for mammals, playing crucial roles in protein synthesis and metabolism. nih.gov

| Compound | Structure | Key Differences from this compound |

| Valine | 2-Amino-3-methylbutanoic acid | Lacks the C4-methoxy group |

| Leucine | 2-Amino-4-methylpentanoic acid | Different carbon skeleton and lacks the methoxy group |

| Isoleucine | 2-Amino-3-methylpentanoic acid | Different carbon skeleton and lacks the methoxy group |

Classification within Methoxy-Substituted Butanoic Acid Derivatives

From a broader chemical classification perspective, this compound belongs to the family of methoxy-substituted butanoic acid derivatives. This classification is based on the presence of a butanoic acid core and a methoxy (-OCH3) functional group. Various methoxy-substituted butanoic acid derivatives exist, with the position of the methoxy group influencing the compound's chemical properties. For instance, 2-methoxybutanoic acid and 4-methoxybutanoic acid are other members of this class. nih.govnist.govnist.gov The introduction of an amino group and a methyl group further functionalizes the butanoic acid chain, leading to the specific properties and stereochemistry of the title compound.

Biosynthetic Investigations of Methoxy Substituted Butanoic Acid Structures

Enzymatic Pathways in Microbial Systems

The creation of AMB is not a simple, single-step process but rather a coordinated series of reactions catalyzed by a dedicated suite of enzymes. The pathway relies on a thiotemplate mechanism, a common strategy in the biosynthesis of complex peptides. asm.orgasm.orgnih.govnih.gov This involves the assembly of precursors on a protein scaffold before they are chemically modified and ultimately released.

Pseudomonas aeruginosa produces AMB through a pathway that utilizes amino acids as its fundamental building blocks. unil.chnih.gov The core structure of AMB is derived from L-glutamate, which undergoes significant modification while attached to a multi-enzyme complex. unil.chnih.gov The entire process is orchestrated by proteins encoded by a specific gene cluster, which ensures the sequential and efficient synthesis of the final product. asm.orgnih.gov Overexpression of this gene cluster in a P. aeruginosa strain that does not naturally produce AMB has been shown to result in AMB overproduction. asm.orgnih.gov

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize peptides without the use of ribosomes and messenger RNA. taylorandfrancis.comwikipedia.org In the AMB biosynthetic pathway, two NRPS enzymes, AmbB and AmbE, are central to the process. unil.chfrontiersin.orgnih.gov These enzymes function as an assembly line, selecting, activating, and linking the amino acid precursors. taylorandfrancis.comnih.gov

NRPSs are organized into modules, with each module typically responsible for incorporating a single amino acid into the growing peptide chain. rug.nlnih.gov These modules contain several domains, including:

Adenylation (A) domain: Selects a specific amino acid and activates it by converting it into an aminoacyl-adenylate. nih.govrug.nl

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid via a phosphopantetheine arm. taylorandfrancis.comnih.gov

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module and the growing peptide chain attached to the previous module. taylorandfrancis.comnih.gov

In the AMB pathway, AmbB possesses one thiolation (T) domain, while AmbE has two (T1 and T2). unil.chfrontiersin.orgnih.gov This architecture facilitates the assembly of a tripeptide precursor on the enzyme complex. unil.ch

A critical step in the conversion of the precursor amino acid into the final AMB structure is carried out by two iron(II)/α-ketoglutarate-dependent oxygenases, AmbC and AmbD. unil.chfrontiersin.orgnih.gov These enzymes belong to a large family of proteins known for their ability to catalyze a wide range of oxidative reactions, including hydroxylations, halogenations, and desaturations. nih.govnih.gov They typically utilize a non-heme iron center and a co-substrate, α-ketoglutarate, to activate molecular oxygen for the functionalization of unactivated C-H bonds. nih.gov In the biosynthesis of AMB, AmbC and AmbD are responsible for modifying the L-glutamate residue after it has been incorporated into the peptide precursor, a key step in forming the characteristic methoxy-substituted butenoic acid structure. unil.chnih.gov

Precursor Utilization and Metabolic Intermediates in Biosynthetic Routes

The biosynthesis of AMB begins with simple amino acid precursors. unil.chnih.gov Through a combination of assays, researchers have identified L-alanine and L-glutamate as the primary building blocks. unil.chnih.gov

The assembly process on the NRPS scaffold has been elucidated:

The A domain of AmbB specifically selects and activates L-alanine . unil.ch

The T1 domain of AmbE is loaded with L-glutamate , while its T2 domain is loaded with L-alanine . unil.chnih.gov The loading of L-alanine onto the T2 domain of AmbE uniquely requires the presence of AmbB, indicating a trans-loading mechanism. unil.ch

The NRPS machinery then forms a L-Ala-L-Glu-L-Ala tripeptide, which remains tethered to the T2 domain of the AmbE enzyme. unil.chnih.gov

This tripeptide serves as the key intermediate. While it is still attached to the enzyme, the central L-glutamate residue is modified by the oxygenases AmbC and AmbD. unil.chnih.gov This enzymatic modification converts the glutamate (B1630785) into the AMB residue, resulting in an L-Ala-AMB-L-Ala tripeptide still bound to the synthetase. unil.chnih.gov The flanking L-alanine residues are believed to be crucial for the proper processing and eventual release of the final AMB product. unil.ch

Genetic Clusters and Their Encoding of Biosynthetic Enzymes

The capacity of P. aeruginosa to produce AMB is encoded within a dedicated five-gene cluster, named ambABCDE. asm.orgnih.govnih.gov This cluster contains all the necessary genetic information for the synthesis and export of the antimetabolite. frontiersin.org The genes are organized into two transcriptional units. frontiersin.org The first contains ambA, while the second is a predicted operon containing ambB, ambC, ambD, and ambE. nih.gov

The functions of the proteins encoded by this gene cluster have been predicted through bioinformatics and confirmed by in vitro assays. unil.chnih.gov

Chemical Reactivity and Advanced Derivatization Strategies for 2 Amino 4 Methoxy 3 Methylbutanoic Acid

Amide Bond Formation and Peptide Chemistry Applications

The incorporation of 2-Amino-4-methoxy-3-methylbutanoic acid into peptide chains is complicated by the steric hindrance from the β-methyl group, which can significantly slow down the rate of amide bond formation. Standard peptide coupling conditions may prove inefficient, leading to low yields and potential side reactions.

Challenges and Reagent Selection:

The presence of a substituent on the β-carbon, adjacent to the α-carbon, sterically shields the carboxyl group, making it less accessible to the incoming amine nucleophile of the coupling partner. This steric impediment necessitates the use of highly reactive coupling reagents to facilitate the reaction. While common carbodiimides like Dicyclohexylcarbodiimide (DCC) might be used, they often require additives and can still result in incomplete reactions.

More potent onium salt-based reagents are generally preferred for coupling sterically hindered amino acids. sigmaaldrich.comuni-kiel.de Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino]uronium hexafluorophosphate) have demonstrated superior efficacy in such challenging couplings. sigmaaldrich.combachem.com These reagents form highly activated esters (OAt or Oxyma esters) that are more reactive than the OBt esters generated by older reagents like HBTU. sigmaaldrich.com The use of these advanced reagents can significantly improve yields and reaction times. bachem.com Furthermore, the choice of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is critical to minimize side reactions like racemization. umich.edu

Racemization:

A primary concern during the activation of any N-protected amino acid is the potential for racemization at the α-carbon. This occurs via the formation of a 5(4H)-oxazolone intermediate, which can easily lose its stereochemical integrity. umich.edu The risk is particularly high with powerful activating agents. However, additives like HOAt (1-Hydroxy-7-azabenzotriazole), which is the leaving group in HATU, are known to suppress racemization while enhancing the coupling rate. uni-kiel.de

Below is a table summarizing the hypothetical efficiency of different coupling reagents for the formation of a dipeptide bond between N-Boc-2-Amino-4-methoxy-3-methylbutanoic acid and a model amino acid ester, Glycine (B1666218) methyl ester.

| Coupling Reagent | Additive | Base | Hypothetical Yield (%) | Key Observation |

|---|---|---|---|---|

| DCC | HOBt | - | 35-45 | Slow reaction, significant unreacted starting material. |

| HBTU | - | DIPEA | 60-70 | Moderate efficiency, requires extended reaction time. |

| HATU | - | DIPEA | >90 | High efficiency, rapid reaction. sigmaaldrich.com |

| COMU | - | DIPEA | >90 | Excellent performance, comparable to HATU. bachem.com |

Transformations of the Carboxyl Group

The carboxylic acid functionality is a prime site for derivatization, allowing for the synthesis of esters, amides (as discussed above), and the corresponding amino alcohol through reduction.

Esterification:

The carboxyl group can be readily converted to an ester. A common method is Fischer esterification, which involves reacting the amino acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid or by using reagents like thionyl chloride or trimethylchlorosilane (TMSCl). researchgate.netmdpi.comnih.gov The reaction is typically performed at room temperature or with gentle heating. mdpi.com This process is generally high-yielding and does not affect the methoxy (B1213986) group on the side chain. N-protection is often employed to prevent unwanted side reactions, though direct esterification of the unprotected amino acid is also feasible. publish.csiro.au

Reduction to Amino Alcohols:

The carboxylic acid can be reduced to a primary alcohol, yielding the corresponding amino alcohol, 2-amino-4-methoxy-3-methylbutan-1-ol. This transformation requires powerful reducing agents as milder reagents like sodium borohydride (B1222165) are ineffective. Lithium aluminum hydride (LiAlH₄) is a standard choice for this reduction, effectively converting the carboxylic acid to the alcohol. stackexchange.combritannica.com An alternative, safer, and more selective method involves the use of sodium borohydride in combination with iodine (NaBH₄/I₂), which generates diborane (B8814927) in situ to perform the reduction. stackexchange.com This method is known to preserve the stereochemistry at the α-carbon. google.com

| Transformation | Reagents | Product | Hypothetical Yield (%) | Notes |

|---|---|---|---|---|

| Esterification | Methanol, TMSCl | 2-Amino-4-methoxy-3-methylbutanoate methyl ester | 85-95 | Mild conditions, compatible with various functional groups. mdpi.com |

| Reduction | 1. LiAlH₄, THF 2. H₂O | 2-Amino-4-methoxy-3-methylbutan-1-ol | 80-90 | Requires anhydrous conditions; strong reducing agent. britannica.com |

| Reduction | NaBH₄, I₂, THF | 2-Amino-4-methoxy-3-methylbutan-1-ol | 80-90 | Milder alternative to LiAlH₄. stackexchange.com |

Reactions Involving the Amino Functionality

The primary amino group is a versatile nucleophile, readily undergoing reactions such as acylation and alkylation. These modifications are fundamental for creating a wide array of derivatives. For these reactions to be selective, the carboxyl group is typically protected, often as an ester.

N-Acylation:

The amino group can be acylated by reacting it with acid chlorides or acid anhydrides in the presence of a base to neutralize the liberated acid. tandfonline.comncert.nic.in This reaction forms an N-acyl derivative and is generally a high-yielding process. This is a foundational reaction for introducing a wide variety of acyl groups to the nitrogen atom, thereby modifying the compound's properties. nih.govfrontiersin.org

N-Alkylation:

Introducing alkyl groups to the amino function can be achieved through several methods. Direct alkylation with alkyl halides can be problematic as it often leads to over-alkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.org A more controlled approach is reductive amination, where the amino acid (or its ester) is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method allows for the selective formation of secondary or tertiary amines. Catalytic methods using alcohols as alkylating agents in the presence of a transition metal catalyst have also been developed as a more atom-economical approach. nih.govnih.gov

| Transformation | Reagents | Product Type | Hypothetical Yield (%) | Notes |

|---|---|---|---|---|

| N-Acetylation | Acetic Anhydride, Pyridine | N-Acetyl derivative | >95 | A common protection or modification strategy. ncert.nic.in |

| N-Benzoylation | Benzoyl Chloride, NaOH (aq) | N-Benzoyl derivative | >90 | Schotten-Baumann conditions. tandfonline.com |

| Reductive N-Alkylation | Aldehyde (R-CHO), NaBH(OAc)₃ | N-Alkyl derivative | 70-85 | Controlled mono-alkylation. |

Applications in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

Non-proteinogenic amino acids are fundamental chiral building blocks for creating complex molecules. nih.govresearchgate.net The compound 2-Amino-4-methoxy-3-methylbutanoic acid possesses two stereocenters at the C2 (α-carbon) and C3 (β-carbon) positions. The predefined absolute stereochemistry of these centers allows chemists to introduce chirality into a target molecule predictably. This is crucial in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. The stereocontrolled construction of amino acids with multiple stereocenters is a key strategy for synthesizing natural products and their analogues. elsevierpure.com The amino and carboxylic acid groups provide handles for peptide coupling and other transformations, while the methoxy- and methyl-substituted side chain contributes to the specific three-dimensional conformation of the final product. nih.gov

Role as an Intermediate in Complex Molecule Preparation

This specialized amino acid is an important intermediate in the synthesis of larger, often biologically active, molecules. Analogues of this compound are found as components in complex natural products. For instance, the related structure 2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid is a known component of natural products such as phomopsin B and ustiloxins. elsevierpure.com The synthesis of these complex targets relies on the initial preparation of such unique amino acid fragments. elsevierpure.com

The incorporation of amino acids into Schiff base ligands can also lead to intermediates with enhanced chirality and multidentate functionality, which are valuable in catalysis and synthesis. semanticscholar.org Furthermore, the development of synthetic routes to create analogues, such as 2-amino-4-(trifluoromethoxy)butanoic acid, highlights their role as promising intermediates designed to mimic or replace natural aliphatic amino acids in larger structures. rsc.org Other related building blocks, like (2S,3R)-2-Amino-3-mercaptobutanoic acid, are also documented as intermediates in patented chemical structures, underscoring their importance in the preparation of novel compounds. nih.gov

Synthesis of Analogues for Medicinal Chemistry Research

In medicinal chemistry, the systematic modification of a lead compound to produce analogues is a cornerstone of structure-activity relationship (SAR) studies. Chiral amino acids are extensively used in the pharmaceutical industry for this purpose. rsc.org Starting from the core scaffold of this compound, researchers can synthesize a library of related compounds to probe biological systems or optimize therapeutic properties.

These modifications can be designed to alter factors such as potency, selectivity, and pharmacokinetic properties. For example, preparing analogues of 2-amino-4-phosphonobutanoic acid has been instrumental in developing selective glutamate (B1630785) receptor ligands. nih.gov Similarly, creating derivatives of a benzenesulfonamide (B165840) scaffold containing an amino and a methoxy (B1213986) group has led to potent and selective enzyme inhibitors. nih.gov Analogues of this compound could be synthesized to explore their potential as enzyme inhibitors or receptor modulators.

Table 1: Potential Analogues of this compound for Medicinal Chemistry

| Modification Site | Original Group | Potential New Group | Rationale for Modification |

| C4-Position | Methoxy (-OCH₃) | Ethoxy, Trifluoromethoxy, Hydroxy | Modulate lipophilicity and hydrogen bonding potential. rsc.org |

| C3-Position | Methyl (-CH₃) | Ethyl, Cyclopropyl, Hydrogen | Alter steric bulk and conformational rigidity. |

| N-Terminus | Amino (-NH₂) | Acetyl, Boc, Fmoc | Protection or modification for peptide synthesis. |

| C-Terminus | Carboxylic Acid (-COOH) | Ester, Amide | Improve cell permeability or act as a prodrug. |

Development of Linkers and Scaffolds for Chemical Biology

Beyond being simple intermediates, complex amino acids can serve as the foundational scaffold upon which a molecule's functionality is built. Research has shown that derivatives of aminobutanoic acid can act as novel scaffolds for inhibiting protein function, such as the use of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids to inhibit glutamine transport in cancer cells. nih.gov The structure of this compound provides a rigid backbone that can be functionalized at the N-terminus, C-terminus, and potentially the methoxy group, making it suitable for creating diverse chemical libraries.

Furthermore, functionalized amino acids like (2S,3R)-2-Amino-3-mercaptobutanoic acid, with its reactive thiol group, are prime candidates for use as linkers in chemical biology applications, such as in the construction of antibody-drug conjugates or probes for studying biological systems. nih.gov The defined stereochemistry and functional group placement of this compound make it an attractive candidate for similar applications, serving as a rigid linker to connect two different molecular entities with precise spatial orientation.

Mechanistic and Biological Activity Studies of 2 Amino 4 Methoxy 3 Methylbutanoic Acid Analogs

Enzyme Interaction and Inhibition Mechanisms

Analogs of 2-Amino-4-methoxy-3-methylbutanoic acid have been shown to interact with and inhibit several classes of enzymes, primarily by acting as substrate mimics that lead to irreversible inactivation.

Inhibition of Pyridoxal Phosphate (PLP)-Dependent Enzymes

Pyridoxal 5'-phosphate (PLP) is a versatile coenzyme essential for a vast number of enzymatic reactions involving amino acids, including transamination, decarboxylation, and elimination or replacement reactions. mdpi.comebi.ac.uk PLP-dependent enzymes function by forming a Schiff base (internal aldimine) with the ε-amino group of an active site lysine (B10760008) residue. ebi.ac.ukresearchgate.net When a substrate amino acid binds, it displaces the lysine to form a new Schiff base (external aldimine), which is the central intermediate for all subsequent PLP-catalyzed reactions. researchgate.net

The bacterial toxin L-2-amino-4-methoxy-trans-3-butenoic acid, an analog of the subject compound, is a potent irreversible inhibitor of PLP-dependent enzymes. researchgate.net The mechanism involves the enzyme processing the analog as if it were a natural substrate. This generates a highly reactive intermediate within the active site, which then chemically modifies a crucial residue, leading to the permanent inactivation of the enzyme. researchgate.net This mechanism of action classifies it as a suicide inhibitor or an irreversible substrate analog.

Modulation of Transaminases and Tryptophan Synthases

Transaminases, also known as aminotransferases, are a critical family of PLP-dependent enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid. Studies using intact rat hepatocytes have demonstrated that L-2-amino-4-methoxy-trans-3-butenoic acid can selectively inactivate these enzymes. nih.gov Specifically, this compound causes a significant, preferential inactivation of aspartate aminotransferase over alanine (B10760859) aminotransferase. nih.govnih.gov This selectivity highlights its potential for targeted modulation of specific metabolic pathways. nih.gov

| Enzyme | Inhibition (%) with 400 µM Inhibitor |

|---|---|

| Aspartate Aminotransferase | 90-95% |

| Alanine Aminotransferase | 15-30% |

Tryptophan synthase, another PLP-dependent enzyme complex, catalyzes the final step in tryptophan biosynthesis. nih.govnih.gov It consists of two subunits, TrpA and TrpB, that allosterically activate each other. nih.gov The TrpB subunit, which contains the PLP cofactor, is responsible for condensing serine and indole (B1671886) to form tryptophan. nih.govnih.gov While direct inhibition by this compound analogs is not detailed, the tryptophan synthase platform is widely used for synthesizing noncanonical amino acids. nih.govmdpi.com Engineered variants of the TrpB subunit can be used as standalone enzymes, providing a platform for creating novel amino acid analogs. researchgate.netnih.gov This suggests that analogs of this compound could potentially be synthesized by or interact with engineered tryptophan synthase variants.

Effects on Acyltransferases and Glycine (B1666218) Hydroxymethyltransferases

Glycine hydroxymethyltransferase (also known as serine hydroxymethyltransferase) is a PLP-dependent enzyme that catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. mdpi.com The tumor growth inhibitor L-2-amino-4-methoxy-trans-3-butenoic acid has been shown to inhibit this enzyme in cytosolic extracts of Walker carcinoma. The kinetics of this interaction indicate that it acts as an irreversible substrate analog. frontiersin.org

| Inhibition Type | Kinetic Profile |

|---|---|

| Non-competitive (with respect to L-serine) | Acts as an irreversible substrate analogue |

Information regarding the specific effects of this compound analogs on acyltransferases is not available in the reviewed literature. Acyltransferases are a broad class of enzymes that catalyze the transfer of an acyl group.

Matrix Metalloproteinase (MMP) Inhibition by Derivatives

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. nih.govjmb.or.kr Overexpression of certain MMPs is linked to various pathologies, making them important therapeutic targets. nih.gov The design of MMP inhibitors often involves creating molecules with a zinc-binding group (ZBG) that can chelate the Zn²⁺ ion in the enzyme's active site. nih.govnih.gov

While derivatives of this compound have not been specifically tested as MMP inhibitors in the available literature, the general strategy involves using amino acid derivatives as scaffolds for these ZBGs. nih.govnih.gov By incorporating a suitable metal-binding function into an amino acid structure, it is possible to create potent and selective MMP inhibitors. nih.gov This approach allows for the development of compounds that can interact with both the zinc ion and the surrounding subpockets of the enzyme's active site, a key factor in determining inhibitory selectivity. mdpi.comnih.gov

Exploration of Antimetabolite Properties

An antimetabolite is a substance that is structurally similar to a natural metabolite and interferes with its normal function, often by competing with it or replacing it in a metabolic pathway. researchgate.net The non-proteinogenic amino acid L-2-amino-4-methoxy-trans-3-butenoic acid (AMB) is a known antimetabolite produced by the bacterium Pseudomonas aeruginosa. nih.govmdpi.com

Its biosynthesis has been shown to originate from L-glutamate and two L-alanine residues, which are assembled on a non-ribosomal peptide synthetase (NRPS) thiotemplate. nih.govfrontiersin.org The central glutamate (B1630785) residue is modified by oxygenases to form the final AMB structure within a tripeptide precursor. nih.gov As an antimetabolite, AMB exhibits a range of biological activities, including the inhibition of growth in various microorganisms like the plant pathogen Erwinia amylovora and the amoeba Acanthamoeba castellanii. researchgate.netnih.govmdpi.com It also acts as a germination-arrest factor for certain plant seeds. nih.govmdpi.com This broad activity underscores its role as a potent microbial toxin that disrupts essential metabolic processes in target organisms.

Receptor Binding Studies (e.g., Peroxisome Proliferator-Activated Receptor Gamma (PPARγ))

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated nuclear receptor that plays a key role in adipogenesis and glucose metabolism. There are no direct studies in the provided search results that investigate the binding of this compound or its close analogs to PPARγ.

However, research on other small molecules demonstrates that methoxy-containing phenolic compounds can act as PPARγ agonists. For example, the compound (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) has been identified as a dual-targeting drug that binds to and activates PPARγ while also inhibiting the VEGFR2 receptor. This indicates that the methoxy (B1213986) functional group can be a feature of molecules that interact with this receptor, though no direct link to amino acid analogs of the title compound has been established.

Biochemical Pathways and Metabolic Roles

The compound this compound is classified as a non-proteinogenic amino acid (NPAA), a diverse group of amino acids not found in proteins. frontiersin.orgnih.gov NPAAs are recognized for their significant roles as metabolic intermediates, signaling molecules, and building blocks for valuable pharmaceuticals and agrochemicals. frontiersin.orgnih.govfrontiersin.org While direct and extensive research on the specific metabolic fate of this compound is limited, its structural features as a substituted, non-canonical amino acid allow for informed hypotheses regarding its potential biochemical interactions.

As an amino acid analog, the compound is likely to be recognized by cellular machinery that processes canonical amino acids. This could involve interaction with amino acid transporters for cellular uptake and with enzymes central to amino acid metabolism, such as transaminases. researchgate.net The structural modifications—specifically the C3-methyl and C4-methoxy groups—are critical in defining its metabolic role, likely differentiating it from its parent amino acid, homoserine.

The metabolism of amino acids is deeply interconnected with central carbon metabolism, energy production, and epigenetic regulation. nih.gov Amino acids can fuel the tricarboxylic acid (TCA) cycle and are involved in complex signaling pathways that regulate cell growth and immune responses. nih.gov Given this context, synthetic analogs like this compound could act as modulators or inhibitors of these pathways.

Potential Metabolic Fates and Enzymatic Interactions:

Substrate for Transaminases: The primary amino group suggests the compound could undergo transamination, a key reaction in amino acid catabolism and biosynthesis. This would convert the amino acid into its corresponding α-keto acid.

Inhibition of Aminoacyl-tRNA Synthetases: The structural dissimilarity to proteinogenic amino acids makes its incorporation into proteins unlikely, but it could potentially act as a competitive inhibitor of aminoacyl-tRNA synthetases. For example, the analog SB-203208 is known to inhibit isoleucyl-tRNA synthetase. frontiersin.orgnih.gov

Interaction with Catabolic Pathways: The branched methyl group is a feature found in valine, leucine, and isoleucine. This suggests a potential interaction with the enzymes of the branched-chain amino acid (BCAA) catabolic pathway. Dysregulation of BCAA metabolism has significant physiological consequences.

Role of the Methoxy Group: The C4-methoxy group is a key feature. In other biological contexts, methoxy groups can influence a molecule's stability and binding affinity. For instance, the 7α-methoxy group in moxalactam enhances its stability against β-lactamase enzymes. nih.gov In the plant hormone abscisic acid, replacing the 4'-carbonyl with a methoxy group can preserve or even enhance biological activity, partly by delaying metabolism. researchgate.net This suggests the methoxy group in this compound could protect it from rapid degradation, potentially prolonging its biological effects. Studies on colchicine (B1669291) analogs also highlight that methoxy groups can serve as crucial attachment points for binding to proteins like tubulin. csic.es

The table below outlines the hypothesized interactions of this compound within key metabolic pathways, based on its structural components and the known functions of similar chemical motifs in other bioactive molecules.

| Structural Feature | Potential Biochemical Interaction | Hypothesized Metabolic Role | Supporting Evidence from Analogs |

| α-Amino Acid Core | Interaction with transaminases and amino acid transporters. | Could act as a substrate or competitive inhibitor in general amino acid metabolism. | Engineered pathways use transaminases for the production of various NPAAs. researchgate.net |

| C3-Methyl Group | Recognition by enzymes in branched-chain amino acid (BCAA) pathways. | Potential modulator of BCAA catabolism or signaling. | BCAAs are known to regulate systemic glucose metabolism and mTOR signaling. nih.gov |

| C4-Methoxy Group | Steric and electronic effects on enzyme binding sites; resistance to demethylation or oxidation. | Increased metabolic stability; potential inhibitor of enzymes by occupying binding pockets. | Methoxy groups in moxalactam and abscisic acid analogs confer metabolic stability and high activity. nih.govresearchgate.net |

Further research, including metabolic profiling and enzymatic assays, is required to definitively map the biochemical pathways and ultimate metabolic fate of this compound and its analogs. Such studies would clarify whether it functions primarily as a metabolic disruptor, a stable signaling molecule, or a precursor for novel downstream metabolites.

Q & A

Q. What are the primary synthetic routes for 2-Amino-4-methoxy-3-methylbutanoic acid, and how do reaction parameters affect yield and purity?

Q. What computational tools are effective in modeling the interaction of this compound with enzymatic targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can predict binding affinities to enzymes like aminotransferases. For example, the methoxy group’s electron-donating effects may stabilize hydrogen bonds with active-site residues (e.g., Aspartic acid). QSAR models using descriptors like logP and polar surface area (PSA) can correlate structure with bioavailability .

Q. How do solvent polarity and crystallization conditions influence polymorph formation in this compound?

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer : Contradictions in IC₅₀ values (e.g., enzyme inhibition assays) may arise from assay conditions (pH, temperature) or impurities. Standardized protocols (e.g., fixed pH 7.4, 25°C) and orthogonal validation (HPLC purity >99%) are essential. For instance, batch-to-batch variability in methylthio derivatives (e.g., 2-Amino-4-(methylthio)butanoic acid) has been linked to residual solvents affecting activity .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.